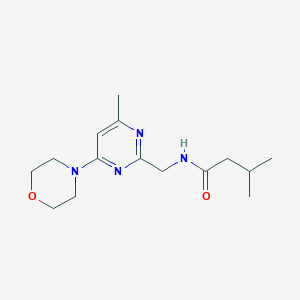
3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors . They are known to be a vital constituent of nucleic acids and employed as a synthetic precursor of bioactive molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an aldehyde, a β-keto ester, and urea . For example, a pyrimidinyl Schiff base was synthesized by adding 2-amino-4,6-dimethylpyrimidine dissolved in ethanol to an ethanol solution .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, often involving the formation of complexes with metals .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, 6-methyl-2-morpholinopyrimidin-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 324.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Anticonvulsant Activity
The hybrid molecules combining features of ethosuximide, levetiracetam, and lacosamide have shown significant anticonvulsant properties. Compounds like these have demonstrated a broad spectrum of activity across several preclinical seizure models without impairing motor coordination, indicating a potential for superior safety profiles compared to current antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial Properties
A study on the utility of related compounds in synthesizing new pyrazole, thiophene, thiazole, and thiadiazole derivatives has shown moderate antimicrobial activity. This suggests a potential application in the development of new antimicrobial agents (Farag et al., 2009).
Organic Synthesis and Chemical Properties
Research into the cyclization reactions involving cyanamides and various other reagents has led to the creation of new pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Shikhaliev et al., 2008).
Hydrogen Bonding and Molecular Structures
Studies on hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholinopyrimidines have provided insights into the electronic polarization and planarity of pyrimidine rings. This research could be relevant for designing new materials or pharmaceuticals with specific molecular interactions (Orozco et al., 2008).
Cannabinoid Receptor Agonists
The replacement of phenyl rings with pyridine in cannabinoid receptor ligands led to the discovery of potent and selective CB2 agonists. These compounds show promise for the treatment of pain and inflammation, highlighting a potential therapeutic application (Chu et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions in this field could involve the synthesis of new pyrimidine derivatives and the exploration of their potential pharmacological activities. The development of more efficient synthesis methods and the study of the mechanism of action of these compounds could also be areas of interest .
Propriétés
IUPAC Name |
3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRMPHWQWNMNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)
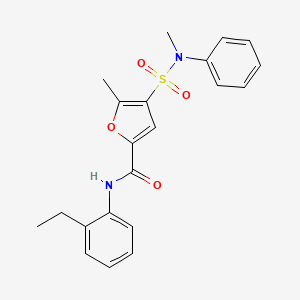
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

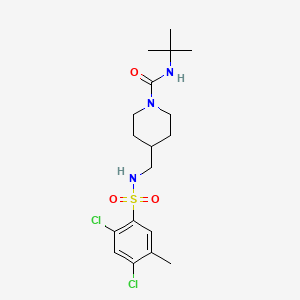

![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)
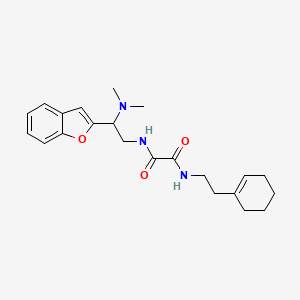
![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)
![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

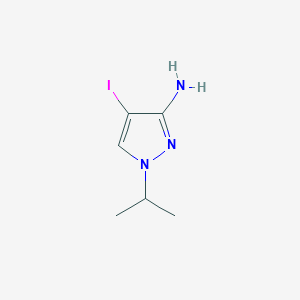
![1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2672664.png)
